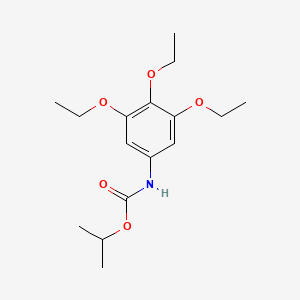![molecular formula C11H14O2S B14406810 1-{4-[(2-Hydroxyethyl)sulfanyl]phenyl}propan-2-one CAS No. 88357-23-7](/img/structure/B14406810.png)
1-{4-[(2-Hydroxyethyl)sulfanyl]phenyl}propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{4-[(2-Hydroxyethyl)sulfanyl]phenyl}propan-2-one is an organic compound that features a phenyl ring substituted with a hydroxyethyl sulfanyl group and a propan-2-one moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(2-Hydroxyethyl)sulfanyl]phenyl}propan-2-one typically involves the reaction of 4-bromothiophenol with 2-bromoethanol to form 4-[(2-hydroxyethyl)sulfanyl]phenol. This intermediate is then subjected to a Friedel-Crafts acylation reaction with acetone in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the desired product.
化学反应分析
Types of Reactions
1-{4-[(2-Hydroxyethyl)sulfanyl]phenyl}propan-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propan-2-one moiety can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
科学研究应用
1-{4-[(2-Hydroxyethyl)sulfanyl]phenyl}propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its unique functional groups.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-{4-[(2-Hydroxyethyl)sulfanyl]phenyl}propan-2-one involves its interaction with various molecular targets. The hydroxyethyl sulfanyl group can form hydrogen bonds and interact with enzymes or receptors, while the carbonyl group can participate in nucleophilic addition reactions. These interactions can modulate biological pathways and result in specific pharmacological effects.
相似化合物的比较
Similar Compounds
4-[(2-Hydroxyethyl)sulfanyl]phenol: Lacks the propan-2-one moiety but shares the hydroxyethyl sulfanyl group.
1-{4-[(2-Hydroxyethyl)sulfanyl]phenyl}ethanone: Similar structure but with an ethanone moiety instead of propan-2-one.
2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: Contains a hydroxyethoxy group and a methylpropiophenone moiety.
属性
CAS 编号 |
88357-23-7 |
|---|---|
分子式 |
C11H14O2S |
分子量 |
210.29 g/mol |
IUPAC 名称 |
1-[4-(2-hydroxyethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H14O2S/c1-9(13)8-10-2-4-11(5-3-10)14-7-6-12/h2-5,12H,6-8H2,1H3 |
InChI 键 |
KSWLGZWNEWGXHQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC1=CC=C(C=C1)SCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


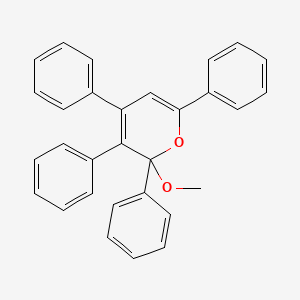
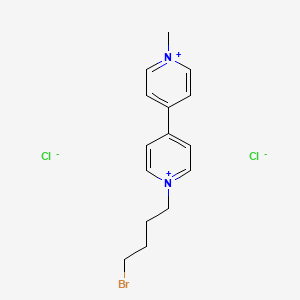
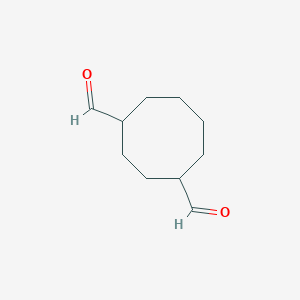
![2-Methyl-2-azabicyclo[2.2.2]octane-3-thione](/img/structure/B14406744.png)
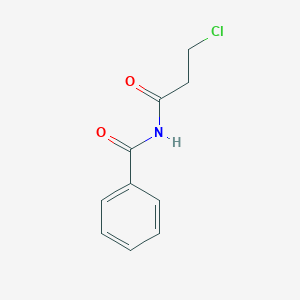
![6-Cyano-5-hydroxy-7-methyl-3-nitro-7H-benzimidazo[1,2-a]quinolin-12-ium](/img/structure/B14406773.png)

![1-[2,2-Bis(phenylsulfanyl)cyclopropyl]propan-1-one](/img/structure/B14406787.png)
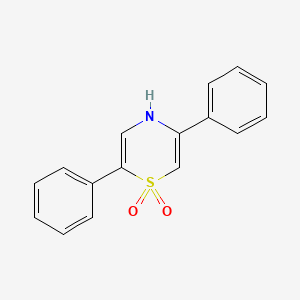
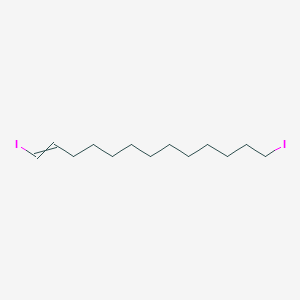
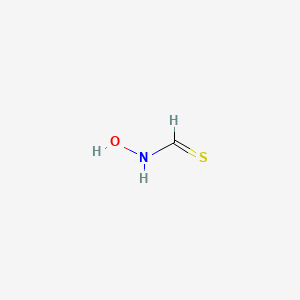
![4-[4-Oxo-1,4-diphenyl-1,1-bis(phenylsulfanyl)butan-2-yl]benzonitrile](/img/structure/B14406805.png)
![[Cyclopent-1-ene-1,2-diylbis(oxy)]bis[diethyl(methyl)silane]](/img/structure/B14406807.png)
